8-Carboxyoctyl-D-Galactopyranoside
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Overview
Description
8-Carboxyoctyl-D-Galactopyranoside is a chemical compound with the molecular formula C15H28O8 and a molecular weight of 336.38 g/mol . It is a derivative of galactopyranoside, featuring a carboxyl group attached to an octyl chain. This compound is primarily used in the preparation of sugar-modified polylysine derivatives, which serve as organ-targeting pharmaceutical carriers .
Preparation Methods
The synthesis of 8-Carboxyoctyl-D-Galactopyranoside typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with varying chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable catalyst to facilitate the glycosylation reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
8-Carboxyoctyl-D-Galactopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the galactopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups .
Scientific Research Applications
8-Carboxyoctyl-D-Galactopyranoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Carboxyoctyl-D-Galactopyranoside involves its interaction with specific molecular targets, such as carbohydrate-binding proteins. The compound’s galactopyranoside moiety allows it to bind to lectins and other carbohydrate-recognizing proteins, facilitating targeted delivery of therapeutic agents. The carboxyl group and octyl chain enhance its solubility and stability, making it an effective carrier molecule .
Comparison with Similar Compounds
8-Carboxyoctyl-D-Galactopyranoside can be compared with other similar compounds, such as:
9-(β-D-Galactopyranosyloxy)nonanoic Acid: This compound has a similar structure but with a different chain length, affecting its solubility and reactivity.
Methyl α-D-Galactopyranoside: This compound lacks the carboxyl group and octyl chain, making it less effective as a carrier molecule.
Alkyl β-D-Galactopyranosides: These compounds vary in their alkyl chain lengths and functional groups, influencing their properties and applications.
The uniqueness of this compound lies in its combination of a galactopyranoside moiety with a carboxyl group and an octyl chain, providing a balance of solubility, stability, and reactivity that makes it suitable for a wide range of applications.
Properties
IUPAC Name |
9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKLPLHMJDGCNY-QLABQVJUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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